molecular formula C26H37N5O5 B2940765 N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N'-[3-(morpholin-4-yl)propyl]ethanediamide CAS No. 877633-78-8

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N'-[3-(morpholin-4-yl)propyl]ethanediamide

Cat. No.: B2940765
CAS No.: 877633-78-8
M. Wt: 499.612
InChI Key: XMNZJOCIBAOBIY-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N’-[3-(morpholin-4-yl)propyl]ethanediamide is a complex organic compound that features a combination of furan, piperazine, methoxyphenyl, and morpholine groups

Scientific Research Applications

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N’-[3-(morpholin-4-yl)propyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N’-[3-(morpholin-4-yl)propyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as furan-2-carboxylic acid hydrazide and (4-methoxyphenyl)piperazine. These intermediates are then subjected to condensation reactions, often under controlled temperature and pH conditions, to form the final product .

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N’-[3-(morpholin-4-yl)propyl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium hydride for imine rearrangement, chloroacetic acids for ketene generation, and various oxidizing agents for oxidation reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furan-2-carboxylic acid derivatives, while reduction reactions yield amine derivatives .

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N’-[3-(morpholin-4-yl)propyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N’-[3-(morpholin-4-yl)propyl]ethanediamide: Shares structural similarities with other furan and piperazine derivatives.

    Furan-2-carboxylic acid derivatives: Similar in terms of the furan ring structure.

    (4-methoxyphenyl)piperazine derivatives: Similar in terms of the piperazine and methoxyphenyl groups

Uniqueness

The uniqueness of N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N’-[3-(morpholin-4-yl)propyl]ethanediamide lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(3-morpholin-4-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37N5O5/c1-34-22-7-5-21(6-8-22)30-11-13-31(14-12-30)23(24-4-2-17-36-24)20-28-26(33)25(32)27-9-3-10-29-15-18-35-19-16-29/h2,4-8,17,23H,3,9-16,18-20H2,1H3,(H,27,32)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNZJOCIBAOBIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C(=O)NCCCN3CCOCC3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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